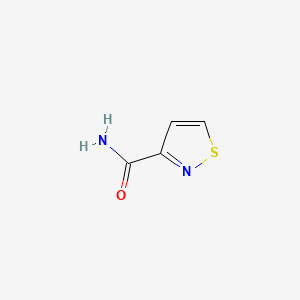

isothiazole-3-carboxamide

説明

特性

IUPAC Name |

1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDNEYZLRXGBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isothiazole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of β-ketodithioesters or β-ketothioamides with ammonium acetate (NH₄OAc) under metal- and catalyst-free conditions . Another method includes the condensation of thiohydroxylamine with appropriate precursors, followed by cyclization . Additionally, metal-catalyzed approaches have been developed to deliver densely decorated isothiazoles bearing various sensitive functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Isothiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as molecular bromine or iodine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted isothiazoles, which can exhibit enhanced biological activities and improved chemical properties .

科学的研究の応用

Isothiazole-3-carboxamide is a chemical compound with applications in various scientific research fields. Research highlights the role of isothiazoles in creating bioactive substances, while isothiazolinones are noted for their antibacterial and antifungal properties .

Synthesis and Characteristics

The synthesis of isothiazoles involves different methods, including condensation, metal-catalyzed formal cycloaddition, and ring-forming reactions such as intramolecular cyclization and heterocyclization . These compounds have gained interest due to their biological effects, leading to increased patent applications and the introduction of isothiazole-based derivatives to the market .

Biological Activities and Applications

Isothiazole and its derivatives exhibit a range of biological activities, making them valuable in drug discovery and development :

- Antimicrobial Properties: Isothiazolinones are used as biocides in industrial water treatment and as preservatives in manufactured goods like paints and adhesives . They exhibit antibacterial and antifungal activity against a wide spectrum of industrial biological contaminants .

- Anticancer Research: Thiazole derivatives, closely related to isothiazoles, are explored for their anticancer effects . These compounds have demonstrated cytotoxicity against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines . Oxazole derivatives, which share structural similarities, also possess anticancer activity by inhibiting targets such as STAT3, G-quadruplex, and tubulin protein .

- Neurological Applications: Isothiazoles have been identified as potential treatments for Parkinson’s disease .

- Agricultural Uses: Isothiazoles can serve as plant growth regulators and fungicides .

Isothiazolinones as Biocides

Isothiazolinones are frequently used for their antifungal and antibacterial properties in many industries . Common examples include methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), and benzisothiazolinone (BIT). These compounds are found in water treatment, cosmetics, paints, and detergents . However, it's important to note that isothiazolinones can cause skin irritations, allergies, and pose ecotoxicological hazards, leading to restricted use under EU legislation .

Thiazoles and Anticancer Potential

作用機序

The mechanism of action of isothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit key enzymes involved in disease progression, such as hepatitis C polymerase NS5B and cancer therapy kinases Chk2 and MEK1 . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzo[d]isothiazole-3-Carboxamide Derivatives

- Structure : The fusion of a benzene ring to the isothiazole core (e.g., N,N-dimethyl-1-phenyl-1,3-dihydrobenzo[c]this compound 2,2-dioxide ) introduces steric bulk and electronic effects, altering reactivity.

- Synthesis : Optimized via copper-catalyzed intramolecular C-H insertion of 2-diazo-2-sulfamoylacetamides, achieving yields up to 90% under refluxing toluene conditions .

- Applications : Used as intermediates in pharmaceuticals and agrochemicals due to their stability and tunable substituents.

Table 1: Key Properties of Benzo-Fused Derivatives

Anthracene-Fused Isothiazole Carboxamides

- Structure : Compounds like bis-(6-oxo-6H-anthra-[9,1-cd]-isothiazole-3-carboxamide) feature anthracene fused to the isothiazole ring, creating extended π-conjugation.

- Synthesis : Patented methods involve multi-step reactions to attach anthracene moieties, often for applications in dyes or photodynamic therapy .

- Applications : Utilized in materials science for their fluorescence and as antitumor agents due to intercalation with DNA.

Imidazole Carboxamides (e.g., Dacarbazine)

- Structural Contrast: Unlike isothiazole derivatives, imidazole carboxamides (e.g., 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, dacarbazine) replace sulfur with a second nitrogen atom, altering electronic properties and metabolic stability.

- Pharmacological Profile: Dacarbazine is a clinically used alkylating agent for melanoma, whereas isothiazole carboxamides are less explored therapeutically but show promise in kinase inhibition .

Table 2: Pharmacological Comparison

Key Research Findings

- Reactivity : this compound derivatives undergo regioselective functionalization (e.g., boronation at the 6-position) for cross-coupling reactions, enhancing their utility in drug discovery .

- Stability: Benzo-fused derivatives exhibit higher thermal and oxidative stability compared to non-fused analogs, making them suitable for industrial applications .

- Biological Activity : Anthra-fused derivatives demonstrate dual functionality as fluorescent probes and chemotherapeutic agents, leveraging their planar structure for DNA interaction .

生物活性

Isothiazole-3-carboxamide is a compound belonging to the isothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its unique heterocyclic structure, which contributes to its biological properties. It has been studied for various applications, including antimicrobial, antifungal, and anticancer activities. The compound's ability to interact with specific molecular targets makes it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with key enzymes and pathways associated with disease progression. Notable mechanisms include:

- Inhibition of Enzymes : this compound has been shown to inhibit important enzymes such as hepatitis C polymerase NS5B and kinases involved in cancer therapy (Chk2 and MEK1) .

- Antimicrobial Activity : Studies indicate that it exhibits strong bactericidal activity against various microorganisms, including Mycobacterium tuberculosis, while maintaining low cytotoxicity towards eukaryotic cells .

- Neuroprotective Effects : Recent research has suggested that derivatives of this compound may modulate AMPA receptors, indicating potential neuroprotective mechanisms .

Antimicrobial Properties

A series of studies have explored the antimicrobial efficacy of isothiazole derivatives. One study highlighted the development of compounds that demonstrated significant bactericidal activity against Mycobacterium tuberculosis strains. These compounds were designed to escape metabolic degradation and showed low propensity to be substrates for efflux pumps, which are often responsible for drug resistance .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A recent investigation into thiazole carboxamide derivatives revealed their potential as cyclooxygenase (COX) inhibitors, with specific compounds displaying potent inhibition against COX-1 and COX-2 enzymes. This inhibition is crucial for the development of anti-inflammatory and anticancer therapies .

Neuroprotective Mechanisms

Research into the neuroprotective effects of isothiazole derivatives has indicated that certain compounds can enhance deactivation rates across AMPAR subunits, suggesting a role in modulating excitatory neurotransmission . This finding opens avenues for developing treatments for neurological disorders.

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. What are the key synthetic pathways for isothiazole-3-carboxamide derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via cyclization of thioamide precursors or through multicomponent reactions involving isothiazole intermediates. For example, bis-(6-oxo-6H-anthra-[9,1-cd]-isothiazole-3-carboxamide) derivatives are synthesized via condensation reactions under controlled pH and temperature . Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity, and reaction time to improve yields. Characterization via NMR and mass spectrometry (MS) is critical to confirm regioselectivity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound stability under varying conditions?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, while thermogravimetric analysis (TGA) evaluates thermal stability. For hydrolytic stability, incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. Stability studies on analogous heterocycles (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) suggest that electron-withdrawing substituents enhance resistance to oxidation .

Q. How can researchers mitigate solubility challenges in biological assays involving isothiazole-3-carboxamides?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For in vitro studies, pre-dissolve the compound in dimethylacetamide (DMA) and dilute with aqueous buffers. Structural modifications, such as introducing hydrophilic groups (e.g., –OH or –NH₂), can improve water solubility without compromising activity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) and cross-reference with structurally validated analogs. For example, inconsistencies in enzyme inhibition data may require retesting under standardized ATP concentrations or with purified protein batches .

Q. How does the electronic configuration of substituents influence the structure-activity relationship (SAR) of isothiazole-3-carboxamides?

Electron-deficient groups (e.g., –NO₂, –CF₃) at the 4-position enhance electrophilic reactivity, improving binding to cysteine-rich targets like kinases. Computational modeling (e.g., DFT calculations) can predict charge distribution and guide rational design. For instance, 4-amino substitution (CAS 462067-90-9) increases hydrogen-bonding potential, as shown in anthra-isothiazole derivatives .

Q. What in vivo pharmacokinetic challenges are associated with isothiazole-3-carboxamides, and how can they be addressed?

Poor oral bioavailability due to first-pass metabolism is common. Prodrug strategies (e.g., esterification of the carboxamide group) or nanoformulations can enhance absorption. For example, ethyl ester derivatives of isoxazole-3-carboxylates show improved plasma half-lives in rodent models .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。